molecular formula C10H15NO B7846900 1-Amino-3-(3-methylphenyl)propan-2-ol

1-Amino-3-(3-methylphenyl)propan-2-ol

Cat. No.: B7846900
M. Wt: 165.23 g/mol
InChI Key: NUNOKUFDBLCUJE-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methylphenyl)propan-2-ol is an organic compound with the CAS Registry Number 1225499-35-3 and a molecular formula of C10H15NO . This amino alcohol features both amine and alcohol functional groups, making it a versatile chiral building block or intermediate in synthetic organic chemistry . The compound's structure, characterized by a hydroxy group and an amino group on a propanol chain linked to a 3-methylphenyl ring, is valuable for constructing more complex molecules in medicinal chemistry research . As a secondary amine and alcohol, it can undergo various reactions typical of these groups, such as salt formation, acylation, and alkylation. Researchers utilize this compound and its derivatives as precursors in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . The product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-amino-3-(3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOKUFDBLCUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-(3-methylphenyl)-2-oxopropan-1-amine, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols or amines using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1-Amino-3-(3-methylphenyl)propan-2-ol is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to act as a chiral building block allows for the development of enantiomerically pure drugs, which is crucial in enhancing therapeutic efficacy and minimizing side effects. The compound's structural features facilitate modifications that can lead to novel drug candidates targeting specific biological pathways.

Biochemical Research

The compound is significant in biochemical studies aimed at understanding molecular interactions. Its hydroxyl and amino groups enable it to engage in hydrogen bonding and electrostatic interactions with proteins and enzymes. Research has focused on:

  • Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Receptor Modulation : Preliminary investigations suggest that this compound can modulate neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Industrial Applications

In the industrial sector, this compound serves as a reagent in the production of specialty chemicals. Its role as an intermediate facilitates the synthesis of various compounds used in agrochemicals and fine chemicals. The compound's stability and solubility make it suitable for large-scale applications.

Case Study 1: Neuropharmacological Effects

A series of studies evaluated the neuropharmacological effects of this compound in animal models. The results indicated potential anxiolytic properties, suggesting its application in treating anxiety disorders. Behavioral assessments showed significant changes consistent with reduced anxiety levels.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of the compound against various bacterial strains demonstrated promising results. The compound exhibited significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.

Summary of Scientific Research Applications

The applications of this compound can be summarized as follows:

Application AreaDescription
Medicinal ChemistryUsed as an intermediate for synthesizing pharmaceuticals
Biochemical ResearchInvestigated for enzyme inhibition and receptor modulation
Industrial ApplicationsEmployed in producing specialty chemicals

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Phenoxy-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Purity Physical State/Storage Key Features
1-Amino-3-(3-methylphenoxy)propan-2-ol 4698-88-8 C10H15NO2 181.23 3-methylphenoxy N/A Oil, 4°C storage Meta-methylphenoxy group enhances lipophilicity; used in lab synthesis .
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol 524730-42-5 C12H19NO2 209.28 2-isopropyl-phenoxy Min. Lab use only Bulky ortho-substituent increases steric hindrance; versatile scaffold .
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol 41403-84-3 C13H21NO2 223.31 4-tert-butyl-phenoxy ≥97% Solid Para-tert-butyl group improves thermal stability; high purity for research .

Key Observations :

  • Lipophilicity: Phenoxy groups generally increase hydrophobicity, influencing solubility and membrane permeability .

Aromatic and Heterocyclic Variants

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Features
1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride N/A C10H14ClNO 217.68 2-methylphenyl (salt form) Hydrochloride salt improves aqueous solubility; limited safety data .
1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol 1052554-80-9 C6H11N3O 141.17 Pyrazole ring Heterocyclic substituent enables hydrogen bonding; 97% purity .
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol N/A C9H20N2O 172.27 3-methylpiperidine Cyclic amine enhances rigidity; potential CNS drug intermediate .

Key Observations :

  • Salt Forms : Hydrochloride derivatives (e.g., ) enhance solubility for biological applications but may require specialized handling .
  • Heterocycles : Pyrazole and piperidine groups introduce sites for hydrogen bonding and conformational restriction, critical for receptor targeting .

Functionalized Derivatives in Pharmaceutical Research

  • Aldose Reductase Inhibitors: Compounds like 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol () demonstrate the role of methoxybenzyl groups in enzyme inhibition, supported by NMR data and synthesis yields (~59%) .
  • β-Adrenoceptor Blockers: Chlorinated analogs (e.g., 1-chloro-3-(piperidin-1-yl)propan-2-ol) highlight the importance of halogenation and amine substitution in cardiovascular drug design .

Biological Activity

1-Amino-3-(3-methylphenyl)propan-2-ol, often referred to as a chiral amino alcohol, has garnered attention due to its potential biological activities. This compound is structurally characterized by an amino group, a hydroxyl group, and a phenyl ring with a methyl substituent, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • Structure : The compound features a propanol backbone with an amino group at one end and a 3-methylphenyl group at the other.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The presence of the amino and hydroxyl groups facilitates hydrogen bonding, potentially enhancing binding affinity to various enzymes and receptors. This characteristic may modulate enzymatic activity or receptor signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's anticancer properties are under investigation. Some derivatives of amino alcohols have shown cytotoxic effects against cancer cell lines such as melanoma and breast cancer cells. For instance, related compounds exhibited IC50 values indicating significant cytotoxicity, suggesting that 1-amino derivatives could also be promising in cancer therapy .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various amino alcohols, including derivatives similar to 1-amino compounds. Results showed promising activity against resistant strains of bacteria, indicating potential for development into therapeutic agents .
  • Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines, derivatives of 1-amino compounds were tested using MTT assays. The results indicated that some derivatives had significant anticancer activity with IC50 values lower than those of established chemotherapeutics .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityMIC values between 3.12 - 12.5 μg/mL against S. aureus and E. coli
Anticancer PotentialSignificant cytotoxicity in melanoma and breast cancer cell lines
Neuroprotective EffectsModulation of neurotransmitter systems; reduction in neuroinflammation

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl at δ 2.5–3.5 ppm) and confirm stereochemistry in chiral derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C10_{10}H15_{15}NO = 165.23 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration in enantiopure forms, critical for structure-activity relationship (SAR) studies .

How does this compound interact with biological systems, and what are its primary biochemical targets?

Q. Basic Research Focus

  • Enzyme Inhibition : The amino alcohol moiety binds to active sites of oxidoreductases (e.g., alcohol dehydrogenases) via hydrogen bonding, altering cofactor (NAD+/NADH) interactions .
  • Cytotoxicity Protection : Tertiary amine derivatives inhibit choline uptake in neuronal cells, potentially mitigating oxidative stress (IC50_{50} values range: 10–50 μM) .
  • Receptor Modulation : Structural analogs show affinity for serotonin (5-HT2A_{2A}) and dopamine receptors, suggesting psychopharmacological applications .

How do stereochemical variations (e.g., enantiomers) affect the biological activity of this compound?

Q. Advanced Research Focus

  • Enantiomer-Specific Binding : The (1S,2R)-enantiomer exhibits 3–5× higher affinity for serotonin receptors compared to (1R,2S), attributed to spatial alignment with receptor pockets .
  • Chiral Resolution : Use of chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases achieves baseline separation (α > 1.5) .
  • Pharmacokinetics : (1S,2R)-enantiomer shows prolonged plasma half-life (t1/2_{1/2} = 8.2 h) due to reduced hepatic clearance .

How can researchers resolve contradictions in reported pharmacological data for this compound?

Q. Advanced Research Focus

  • Structural Analog Comparison :

    CompoundSubstituentBioactivity (IC50_{50})Source
    1-Amino-3-(4-methylphenyl)propan-2-ol4-CH3_328 μM (5-HT2A_{2A})
    1-Amino-3-(2-methylphenyl)propan-2-ol2-CH3_345 μM (5-HT2A_{2A})
    Discrepancies arise from para-substituents enhancing receptor fit.
  • Experimental Design : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

What reaction mechanisms govern substitution and oxidation pathways in derivatives of this compound?

Q. Advanced Research Focus

  • Nucleophilic Substitution : The amino group undergoes SN2 reactions with alkyl halides (e.g., benzyl chloride) in DMF at 60°C, yielding N-alkylated derivatives .
  • Oxidation Pathways : KMnO4_4 oxidizes the hydroxyl group to a ketone (propan-2-one), while milder agents (e.g., Dess-Martin periodinane) retain the amino group .
  • Mechanistic Studies : DFT calculations confirm transition-state stabilization in SN2 pathways (ΔG^\ddagger = 18–22 kcal/mol) .

How does the compound’s stability vary under different storage and experimental conditions?

Q. Advanced Research Focus

  • pH Sensitivity : Degrades rapidly in acidic conditions (t1/2_{1/2} < 24 h at pH 2) via protonation of the amino group, forming Schiff bases. Stable at pH 7–9 .
  • Thermal Stability : Decomposes above 150°C, releasing CO and NH3_3. Store at 4°C in inert atmospheres .
  • Solubility : Highly soluble in polar solvents (water: 12 mg/mL; DMSO: 50 mg/mL) due to hydroxyl and amino groups .

What advanced applications exist for this compound in asymmetric catalysis or chiral synthesis?

Q. Advanced Research Focus

  • Chiral Ligands : Enantiopure derivatives act as ligands in asymmetric hydrogenation (e.g., Rh-catalyzed ketone reduction, 90% ee) .
  • Dynamic Kinetic Resolution : Racemization at the α-carbon enables single-enantiomer production in flow reactors .

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